molecular formula C15H15Cl2NO2S B2428311 2,5-dichloro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide CAS No. 1219906-76-9

2,5-dichloro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B2428311
CAS No.: 1219906-76-9
M. Wt: 344.25
InChI Key: RANQGQQMURIPFJ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzoyl chloride, 2-methoxyethylamine, and thiophen-3-ylmethanol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature.

    Procedure: The 2,5-dichlorobenzoyl chloride is reacted with 2-methoxyethylamine to form an intermediate amide. This intermediate is then reacted with thiophen-3-ylmethanol to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide, potentially converting it to an amine.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorobenzamide: Lacks the methoxyethyl and thiophen-3-ylmethyl groups.

    N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide: Lacks the chlorine substituents on the benzene ring.

    Thiophen-3-ylmethylbenzamide: Lacks both the chlorine substituents and the methoxyethyl group.

Uniqueness

The presence of both chlorine substituents and the methoxyethyl and thiophen-3-ylmethyl groups in 2,5-dichloro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide may confer unique chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

2,5-dichloro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2S/c1-20-6-5-18(9-11-4-7-21-10-11)15(19)13-8-12(16)2-3-14(13)17/h2-4,7-8,10H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANQGQQMURIPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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